molecular formula C8H6ClF3O B7828537 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene

1-Chloro-2-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B7828537
M. Wt: 210.58 g/mol
InChI Key: ZEGHPYMMRCPIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the trifluoromethylation of a suitable precursor. For example, starting from 1-chloro-2-methoxybenzene, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-methoxy-3-(trifluoromethyl)benzene.

Scientific Research Applications

1-Chloro-2-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, altering their activity. For example, the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

In chemical reactions, the presence of electron-withdrawing groups like chlorine and trifluoromethyl can influence the compound’s reactivity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired products .

Comparison with Similar Compounds

1-Chloro-2-methoxy-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring.

Properties

IUPAC Name

1-chloro-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGHPYMMRCPIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.